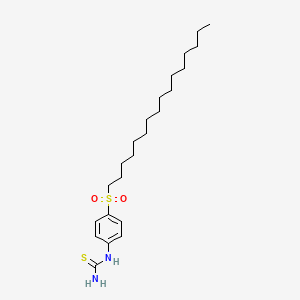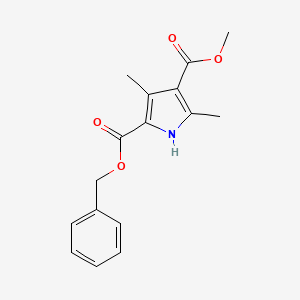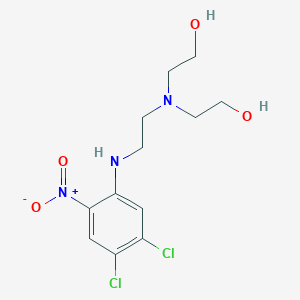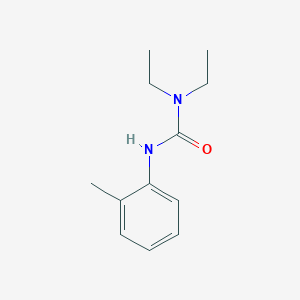
N-(DiPhenyl-Methyl)-Acetoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(DiPhenyl-Methyl)-Acetoacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a diphenylmethyl group attached to an acetoacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(DiPhenyl-Methyl)-Acetoacetamide typically involves the reaction of diphenylmethane with acetoacetic acid derivatives. One common method includes the use of diphenylmethyl chloride and acetoacetic ester in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: N-(DiPhenyl-Methyl)-Acetoacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide or other strong bases in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetoacetamide derivatives.
Aplicaciones Científicas De Investigación
N-(DiPhenyl-Methyl)-Acetoacetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(DiPhenyl-Methyl)-Acetoacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Diphenylmethane: Shares the diphenylmethyl group but lacks the acetoacetamide moiety.
Acetoacetanilide: Contains the acetoacetamide moiety but with a different substituent on the nitrogen atom.
Benzyl Acetoacetate: Similar structure but with a benzyl group instead of diphenylmethyl.
Uniqueness: N-(DiPhenyl-Methyl)-Acetoacetamide is unique due to the combination of the diphenylmethyl group and the acetoacetamide moiety, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H17NO2 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
N-benzhydryl-3-oxobutanamide |
InChI |
InChI=1S/C17H17NO2/c1-13(19)12-16(20)18-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H,18,20) |
Clave InChI |
ABGMINJTSIRQQK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)






![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)


